Fmoc-3,4-dimethoxy-L-phenylalanine

Descripción general

Descripción

Synthesis Analysis

The synthesis of Fmoc-protected amino acids, including derivatives of phenylalanine, often involves complex organic reactions. A notable method described involves the direct synthesis of Fmoc-protected amino acids using organozinc chemistry, applied to polymethoxylated phenylalanines and 4-oxoamino acids. This method allows for the introduction of substituents on the phenyl ring, such as the dimethoxy groups, under palladium catalysis, resulting in variable yields (Deboves et al., 2001).

Molecular Structure Analysis

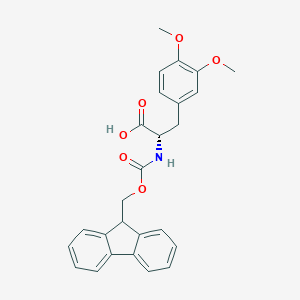

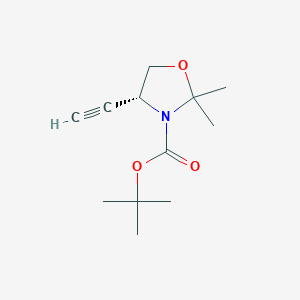

The molecular structure of Fmoc-3,4-dimethoxy-L-phenylalanine is characterized by the presence of two methoxy groups on the phenyl ring and the Fmoc group, which is used for the protection of the amino group during peptide synthesis. The structural analysis often involves experimental and in silico methods, including X-ray diffraction and density functional theory (DFT), to elucidate the conformational and electronic properties of the molecule (Bojarska et al., 2020).

Aplicaciones Científicas De Investigación

Synthesis of Protected Phenylalanine Derivatives :

- Baczko et al. (1996) describe the synthesis of N-Fmoc 4-phosphonomethyl-D,L-phenylalanine, suitable for solid phase peptide synthesis (Baczko, Liu, Roques, & Garbay‐Jaureguiberry, 1996).

Antibacterial Composite Materials :

- Schnaider et al. (2019) discuss using Fmoc-pentafluoro-l-phenylalanine-OH nanoassemblies in resin-based composites for antibacterial and anti-inflammatory applications (Schnaider et al., 2019).

Self-Assembly and Hydrogelation :

- Ryan, Anderson, & Nilsson (2010) explore how the self-assembly and hydrogelation of Fmoc-phenylalanine derivatives are influenced by side-chain halogenation (Ryan, Anderson, & Nilsson, 2010).

Nanoassembly and Nanotube Formation :

- Rajbhandary, Raymond, & Nilsson (2017) report on the self-assembly of cation-modified Fmoc-Phe derivatives into hydrogel networks and nanotube structures (Rajbhandary, Raymond, & Nilsson, 2017).

C-Terminal Modification Effects :

- Ryan, Doran, Anderson, & Nilsson (2011) examine how the C-terminal modification of fluorinated Fmoc-Phe derivatives affects self-assembly and hydrogelation (Ryan, Doran, Anderson, & Nilsson, 2011).

Comparison with Peptoid Derivatives :

- Rajbhandary, Brennessel, & Nilsson (2018) compare the self-assembly behavior of Fmoc-Phenylalanine and corresponding peptoid derivatives (Rajbhandary, Brennessel, & Nilsson, 2018).

Bioinspired Nanostructures and Adhesion :

- Fichman et al. (2014) explore the self-assembly of DOPA-containing peptides and their potential applications in biotechnology (Fichman et al., 2014).

Preparation of Biotinylated Amino Acids :

- Feng, Li, Kang, & Liu (2010) report a method for preparing biotinylated 4-amino-D-phenylalanine with Fmoc as the protecting group (Feng, Li, Kang, & Liu, 2010).

Fabrication of Antibacterial Hydrogels :

- Zhao et al. (2021) describe the fabrication of Fmoc-F-based supramolecular hydrogels with improved antibacterial properties (Zhao et al., 2021).

Investigations in Crystal Structures :

- Bojarska et al. (2020) provide a comprehensive summary of noncovalent interactions in crystal structures of amino acids with the Fmoc moiety (Bojarska et al., 2020).

Safety And Hazards

Fmoc-3,4-dimethoxy-L-phenylalanine should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. Dust and aerosols formation should be avoided. Non-sparking tools should be used. All sources of ignition should be removed. Personnel should be evacuated to safe areas. People should be kept away from and upwind of spill/leak .

Propiedades

IUPAC Name |

(2S)-3-(3,4-dimethoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO6/c1-31-23-12-11-16(14-24(23)32-2)13-22(25(28)29)27-26(30)33-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-12,14,21-22H,13,15H2,1-2H3,(H,27,30)(H,28,29)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRGWWYKCGWQHH-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60443272 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-methoxy-O-methyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-3,4-dimethoxy-L-phenylalanine | |

CAS RN |

184962-88-7 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-methoxy-O-methyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(13E)-14-Amino-13-(phenylhydrazinylidene)-11,15,16-triazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),3,5,7,11,14-hexaene-2,9,17-trione](/img/structure/B69872.png)

![N-[(Pyridin-3-yl)methyl]cyclobutanamine](/img/structure/B69875.png)

![(1R,5S,6r)-rel-Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B69879.png)

![3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4beta,6alpha)]-(9CI)](/img/structure/B69889.png)

![8-bromo-3-(3-propan-2-yloxypropyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B69891.png)